molecular formula C20H14N2O2S B4774259 N-9H-fluoren-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide

N-9H-fluoren-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No. B4774259
M. Wt: 346.4 g/mol
InChI Key: OMCGZDZXEWGCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-9H-fluoren-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide, also known as FB1, is a mycotoxin produced by the fungus Fusarium verticillioides. FB1 has been found in various food products such as corn, rice, and peanuts. It has been shown to have toxic effects on animals and humans, including carcinogenic, nephrotoxic, and hepatotoxic properties.

Mechanism of Action

N-9H-fluoren-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide inhibits ceramide synthase, an enzyme involved in sphingolipid biosynthesis. This leads to a decrease in ceramide levels and an increase in sphinganine levels. The imbalance in sphingolipid metabolism leads to apoptosis and cell death. N-9H-fluoren-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide has also been shown to activate the MAPK signaling pathway, leading to inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-9H-fluoren-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide has been shown to have toxic effects on various organs, including the liver, kidneys, and lungs. It has been shown to cause liver and kidney tumors in rats and mice. N-9H-fluoren-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide has also been found to cause nephrotoxicity and hepatotoxicity in various animal models. In addition, N-9H-fluoren-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide has been shown to cause oxidative stress and inflammation, leading to tissue damage.

Advantages and Limitations for Lab Experiments

N-9H-fluoren-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide is a useful tool for studying sphingolipid metabolism and its role in apoptosis and cell death. However, N-9H-fluoren-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide has limitations in lab experiments due to its toxicity. Care must be taken when handling N-9H-fluoren-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide, and appropriate safety measures must be followed. In addition, the use of N-9H-fluoren-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide in cell culture experiments may not accurately reflect the in vivo effects of N-9H-fluoren-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide.

Future Directions

Future research on N-9H-fluoren-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide should focus on its role in human health and disease. Studies should investigate the effects of N-9H-fluoren-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide on various organs and tissues in humans. In addition, research should focus on developing methods for detecting and removing N-9H-fluoren-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide from food products. Finally, research should investigate alternative methods for studying sphingolipid metabolism and its role in apoptosis and cell death.

Scientific Research Applications

N-9H-fluoren-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide has been extensively studied due to its toxic effects on animals and humans. It has been shown to have carcinogenic properties in rats and mice, causing liver and kidney tumors. N-9H-fluoren-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide has also been shown to have nephrotoxic and hepatotoxic effects in various animal models. In addition, N-9H-fluoren-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide has been found to inhibit sphingolipid biosynthesis, leading to apoptosis and cell death.

properties

IUPAC Name

N-(9H-fluoren-2-yl)-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c23-25(24)19-8-4-3-7-18(19)20(22-25)21-15-9-10-17-14(12-15)11-13-5-1-2-6-16(13)17/h1-10,12H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCGZDZXEWGCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9H-fluoren-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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